(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINVTLDGILHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441665 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102908-68-9 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Mannich Condensation
In solvent-free one-pot synthesis, paraformaldehyde, benzylamine, and substituted phenols react at elevated temperatures (80–120°C) to form the benzoxazine core. A representative protocol involves:
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Reactants : Phenol (1 equiv), paraformaldehyde (2 equiv), benzylamine (1 equiv).
-
Conditions : Melt phase at 100°C for 4–6 hours under nitrogen.
Key intermediates include N-hydroxymethyl aniline (HMA), which reacts with phenol to form the oxazine ring. Side reactions, such as oligomerization, are minimized by strict stoichiometric control.
Two-Step Mannich Condensation
To improve purity, a two-step method isolates intermediates:
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Formation of N,N-dihydroxymethylamine : Benzylamine reacts with formaldehyde in ethanol at 0–5°C.
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Ring Closure : The intermediate reacts with phenol at 80°C for 3 hours, yielding the target compound with 82% purity (HPLC).
Multi-Step Synthesis via Ester Intermediates
Patent literature describes a multi-step route starting from aminophenol derivatives:
Condensation with Dibromopropionate Esters
Ethyl 2,3-dibromopropionate reacts with 2-aminophenol in dimethylformamide (DMF) at 60°C to form ethyl 3,4-dihydro-2H-benzooxazine-2-carboxylate.
| Step | Reactants | Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 1 | 2-Aminophenol + ethyl 2,3-dibromopropionate | DMF, 60°C, 12 hr | Ethyl oxazine carboxylate | 71% |
| 2 | Hydrolysis (NaOH, ethanol) | Reflux, 4 hr | Oxazine carboxylic acid | 89% |
| 3 | Coupling with methylamine | EDC/HOBt, DCM, 24 hr | Target compound | 63% |
This method avoids Mannich-related side products but requires stringent purification after each step.
Catalytic Methods for Enhanced Efficiency
Brønsted Acidic Ionic Liquids
The ionic liquid [HMIm]BF4 catalyzes benzoxazine formation at 90°C, reducing reaction time to 2 hours and improving yields to 85–90% .
Mechanistic Advantage : The ionic liquid stabilizes charged intermediates, suppressing oligomerization.
Metal-Catalyzed Cyclization
Copper(I) iodide (10 mol%) in acetonitrile facilitates cyclization of o-halobenzamides with formaldehyde, yielding the target compound in 74% yield .
Analytical Validation and Characterization
Synthesized compounds are validated using:
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1H NMR : Aromatic protons at δ 6.8–7.2 ppm, oxazine CH2 at δ 4.1–4.3 ppm.
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13C NMR : Oxazine carbons at 75–80 ppm, methanamine CH2 at 45 ppm.
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HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| One-Pot Mannich | 65–78 | 90–92 | Simplicity | Oligomer formation |
| Two-Step Mannich | 82 | 95 | High purity | Longer reaction time |
| Multi-Step Synthesis | 63 | 98 | Avoids Mannich side products | Costly reagents |
| Ionic Liquid Catalyzed | 85–90 | 94 | Rapid, eco-friendly | Ionic liquid recovery required |
Industrial-Scale Considerations
For bulk production, the two-step Mannich method is preferred due to scalability and reproducibility. Continuous flow reactors achieve 90% conversion by maintaining precise temperature control and reducing side reactions.
Emerging Innovations
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
ORG-37684 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: ORG-37684 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine exhibit significant antiproliferative effects against various cancer cell lines. For example, a series of 4-substituted derivatives were synthesized and evaluated for their anticancer properties. These compounds showed promising results in inhibiting the growth of cancer cells, indicating their potential as therapeutic agents in oncology .
Antimicrobial Properties
Compounds containing the benzo[b][1,4]oxazine framework have been investigated for their antimicrobial activities. Some derivatives have shown effectiveness against a range of bacterial strains, suggesting their potential use in developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that this compound and its derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .
Green Chemistry Approaches
The synthesis of this compound derivatives has been optimized using environmentally friendly methods. A notable approach involves a metal catalyst-free one-pot synthesis that utilizes water as a solvent, leading to high yields and regioselectivity .
Table 1: Synthesis of Derivatives
| Entry | 2-Aminophenol | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | H,H,H | 3a | 20 | 70 |
| 2 | H,H,NO₂ | 3b | 25 | 65 |
| 3 | Cl,H,H | 3c | 20 | 70 |
| 4 | Br,H,H | 3d | 20 | 68 |
| ... | ... | ... | ... | ... |
This table summarizes the synthesis process for various derivatives, highlighting the efficiency of the method employed.
Polymer Chemistry
The unique structural characteristics of this compound make it a suitable candidate for incorporation into polymer matrices. Studies suggest that polymers modified with this compound can exhibit enhanced thermal stability and mechanical properties .
Drug Delivery Systems
Research has also explored the use of this compound in drug delivery applications. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, improving the efficacy of therapeutic agents .
Mechanism of Action
ORG-37684 exerts its effects by acting as an agonist at the 5-hydroxytryptamine 2C receptor . This receptor is involved in the regulation of appetite, mood, and other physiological processes. By binding to and activating this receptor, ORG-37684 can modulate these processes, leading to its observed anorectic effects .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
- Structure : Differs by a methyl group at the 4-position of the oxazine ring.
- Molecular Formula : C₁₀H₁₄N₂O (MW: 178.23 g/mol) .
- Properties : The methyl group increases hydrophobicity (predicted logP: ~1.4 vs. ~1.2 for the parent compound) and may enhance membrane permeability .
- Applications : Used in synthesizing sulfonamide derivatives with antiproliferative activity against cancer cell lines .
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
- Structure : Amine group at the 7-position of the benzene ring instead of the oxazine ring.
- Molecular Formula : C₈H₁₀N₂O (MW: 150.18 g/mol) .
- Applications : Investigated as a building block for kinase inhibitors .
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
- Structure : Hydroxyl group replaces the amine.
- Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol) .
- Properties : Higher polarity (logP: ~0.8) due to the hydroxyl group, making it less bioavailable but more amenable to esterification or glycosylation .
- Synthesis: Prepared via a green, one-pot reaction of 2-aminophenols with epichlorohydrin in water .
Functionalized Derivatives in Drug Development
AZD9977
- Structure : Contains a (3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonyl) group linked to a fluorinated acetamide.
- Key Features : The carbonyl group enhances binding to mineralocorticoid receptors (MRs), while the fluorine improves metabolic stability .
- Activity: Demonstrates selective MR modulation with reduced side effects compared to eplerenone .
Antioxidant Benzoxazine Hybrids
- Example: (4-(4-Methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol (Compound 5) .
- Modifications : Methoxybenzyl and methyl groups increase antioxidant efficacy by stabilizing radical intermediates.
- Biological Data : Shows potent ROS-scavenging activity in fibroblasts (IC₅₀: 2.1 µM) .
Physicochemical and Pharmacokinetic Comparison
Notes:
Biological Activity
(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound belongs to the class of benzo[b][1,4]oxazines, which are known for their diverse biological activities. The basic structure can be represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated a series of synthesized compounds for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Compounds derived from this structure showed promising IC50 values in micromolar ranges against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7e | SW620 | 1.498 ± 0.020 |
| 7f | SW620 | 1.794 ± 0.159 |
| SAHA | SW620 | Reference |
These findings suggest that the inhibition of HDAC plays a pivotal role in the anticancer activity of these compounds .
2. Neuroprotective Effects
Another significant aspect of this compound is its potential neuroprotective effects. A derivative was identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target in Alzheimer's disease and other neurodegenerative conditions. The compound exhibited an IC50 value of 1.6 µM in inhibiting GSK-3β, leading to increased levels of phosphorylated GSK-3β in neuroblastoma cells .
3. Receptor Antagonism
Research has also identified derivatives as antagonists of the 5-HT6 receptor, which is involved in cognitive processes and appetite regulation. Several compounds displayed significant antagonistic activity, indicating potential applications in treating cognitive disorders .
Study on Histone Deacetylase Inhibition
In a comprehensive study investigating the anticancer properties of various derivatives, compounds based on the benzo[b][1,4]oxazine structure were tested against three human cancer cell lines: colon (SW620), prostate (PC-3), and lung (NCI-H23). The study concluded that while some alkyl-substituted derivatives were less potent, benzyl-containing compounds showed superior activity across all assays .
Neuroprotective Activity Assessment
A study focusing on the neuroprotective effects of a derivative found that treatment with this compound led to significant improvements in cellular markers associated with neuroprotection. The results indicated enhanced survival rates in treated neuroblastoma cells compared to controls .
Q & A
Q. What conceptual frameworks guide the integration of computational and experimental data in SAR studies?
- Methodological Answer : Adopt the "three pillars" framework (synthesis, computation, bioassay) from . Use cheminformatics pipelines (e.g., KNIME) to merge docking scores with experimental IC₅₀. Bayesian models quantify uncertainty in predictions. For neuroprotection, link ROS scavenging (in vitro) to in vivo behavioral outcomes in zebrafish .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
